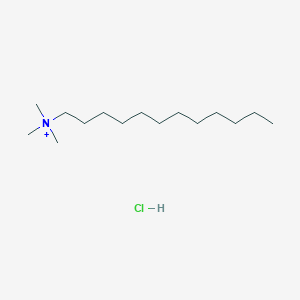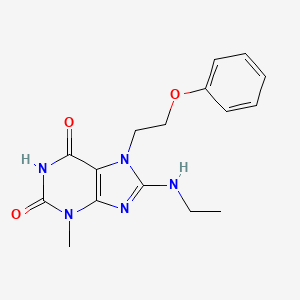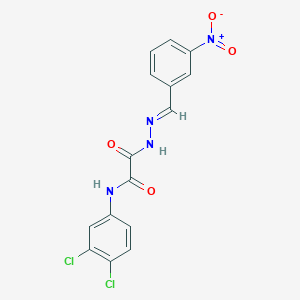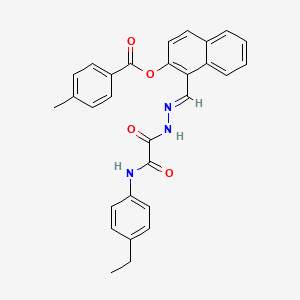
dodecyl(trimethyl)azanium;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl(trimethyl)azanium;hydrochloride is a useful research compound. Its molecular formula is C15H35ClN+ and its molecular weight is 264.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
C12H25NH2+CH3Cl→C12H25N(CH3)3Cl
Métodos de Producción Industrial
Análisis De Reacciones Químicas
Tipos de Reacciones
El dodecil(trimetil)azanio; cloruro experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleofílica donde el ion cloruro es reemplazado por otros nucleófilos.
Oxidación y Reducción: Si bien es relativamente estable, puede sufrir oxidación en condiciones oxidantes fuertes.
Reactivos y Condiciones Comunes
Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen iones hidróxido, iones cianuro e iones tiolato.
Agentes Oxidantes: Los agentes oxidantes fuertes como el permanganato de potasio pueden oxidar el compuesto en condiciones específicas.
Productos Principales
Aplicaciones Científicas De Investigación
El dodecil(trimetil)azanio; cloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador de transferencia de fase en síntesis orgánica y como surfactante en diversas reacciones químicas.
Biología: Se emplea en protocolos de lisis celular y como detergente en procesos de purificación de proteínas.
Medicina: Tiene aplicaciones en sistemas de administración de fármacos y como agente antimicrobiano.
Industria:Mecanismo De Acción
El mecanismo de acción principal del dodecil(trimetil)azanio; cloruro implica su capacidad para interrumpir las membranas celulares. Como surfactante catiónico, interactúa con los componentes cargados negativamente de las membranas celulares, lo que lleva a un aumento de la permeabilidad y, finalmente, a la lisis celular. Esta propiedad es particularmente útil en sus aplicaciones antimicrobianas y detergentes {_svg_1}.
Comparación Con Compuestos Similares
Compuestos Similares
Bromuro de dodeciltrimetilamonio: Similar en estructura pero con un ion bromuro en lugar de cloruro.
Cloruro de cetiltrimetilamonio: Contiene una cadena alquílica más larga (hexadecilo) en comparación con dodecilo.
Cloruro de benzalconio: Contiene un grupo bencilo unido al átomo de nitrógeno.
Singularidad
El dodecil(trimetil)azanio; cloruro es único debido a su equilibrio de propiedades hidrófobas e hidrófilas, lo que lo hace altamente efectivo como surfactante. Su cadena alquílica relativamente corta en comparación con otros compuestos de amonio cuaternario permite una mejor solubilidad en agua y una gama más amplia de aplicaciones .
Propiedades
Fórmula molecular |
C15H35ClN+ |
|---|---|
Peso molecular |
264.90 g/mol |
Nombre IUPAC |
dodecyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1; |
Clave InChI |
DDXLVDQZPFLQMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12040161.png)



![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12040197.png)
![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![Dimethyl 7-(1-naphthoyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12040231.png)
![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)
![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)


